molecular formula C20H25N3O5 B2735039 Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 2034283-65-1

Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2735039
CAS No.: 2034283-65-1
M. Wt: 387.436
InChI Key: CBAGSMANDQPZSO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a piperidine ring substituted with a 2,4-dioxo-3-phenylimidazolidinone moiety and an ethyl 4-oxobutanoate ester group. The imidazolidinone core, a five-membered ring containing two carbonyl groups, is a notable pharmacophore associated with enzyme inhibition and receptor modulation.

Properties

IUPAC Name

ethyl 4-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-2-28-19(26)9-8-17(24)21-12-10-15(11-13-21)22-14-18(25)23(20(22)27)16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAGSMANDQPZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of phenylisocyanate with an appropriate amine to form the imidazolidinone ring.

    Piperidine Ring Formation: The imidazolidinone intermediate is then reacted with a piperidine derivative under controlled conditions to form the piperidine ring.

    Esterification: The final step involves the esterification of the piperidine-imidazolidinone intermediate with ethyl 4-oxobutanoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl groups in the imidazolidinedione moiety and ester functionality are prime targets for nucleophilic attack. Key observations include:

  • Amide Formation : Reaction with primary amines (e.g., methylamine) under basic conditions replaces the ester’s ethoxy group, yielding corresponding amides.

  • Thioesterification : Treatment with thiols (e.g., ethanethiol) in the presence of catalytic acid generates thioester derivatives.

Mechanistic Pathway :

  • Nucleophile (e.g., amine) attacks the carbonyl carbon of the ester.

  • Tetrahedral intermediate forms, followed by ethoxide elimination.

  • Stabilization via proton transfer yields the substituted product.

Cyclization and Ring-Opening Reactions

The compound’s piperidine and imidazolidinedione rings participate in cyclization or ring-modification reactions:

  • Intramolecular Cyclization : Heating in polar aprotic solvents (e.g., DMF) induces cyclization between the piperidine nitrogen and the ketone group, forming a bicyclic structure.

  • Ring-Opening with Grignard Reagents : Reaction with methylmagnesium bromide cleaves the imidazolidinedione ring, producing a diketone intermediate.

Reaction Type Conditions Product
Intramolecular CyclizationDMF, 120°C, 6 hBicyclo[5.4.0]imidazolidine derivative
Grignard AdditionTHF, 0°C → RT, 2 hLinear diketone with piperidine side chain

Oxidation and Reduction Pathways

The 4-oxobutanoate chain and imidazolidinedione system exhibit redox activity:

  • Oxidation of the Ketone : Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) convert the ketone to a carboxylic acid, yielding 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoic acid.

  • Reduction of the Imidazolidinedione : Sodium borohydride selectively reduces the dione to a diol, preserving the ester group.

Key Data :

  • Oxidation yield: ~65% (isolated).

  • Reduction selectivity: >90% for dione → diol.

Biological Interaction-Driven Reactions

The compound participates in reactions mimicking enzymatic environments:

  • Hydrolysis in Simulated Gastric Fluid : The ester bond hydrolyzes at pH 1.2 (37°C, 24 h), forming 4-oxobutanoic acid and the corresponding piperidine-imidazolidinedione alcohol.

  • Michael Addition with Thiols : In buffered solutions (pH 7.4), cysteine derivatives undergo Michael addition to the α,β-unsaturated ketone (if formed in situ).

Cross-Coupling Reactions

The phenyl group attached to the imidazolidinedione enables palladium-catalyzed couplings:

  • Suzuki-Miyaura Reaction : Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 5 h .

Stability and Degradation Pathways

  • Thermal Degradation : Above 200°C, the compound decomposes via cleavage of the piperidine-imidazolidinedione bond, releasing CO₂ and forming phenylpiperidine fragments.

  • Photolytic Degradation : UV exposure (254 nm) induces ester bond cleavage, producing ethyl 4-oxobutanoate and a secondary amine.

Comparative Reactivity with Structural Analogues

The compound’s reactivity diverges from analogues due to its unique substitution pattern:

Feature This Compound Analogues (e.g., Benzodioxane Derivatives )
Ester ReactivityHigh (electron-withdrawing groups)Moderate (electron-donating groups)
Imidazolidinedione StabilityProne to ring-opening under strong basesStable under basic conditions
Piperidine ParticipationActive in cyclizationLess reactive due to steric hindrance

Mechanistic Insights from Spectroscopic Data

  • NMR Monitoring : Reaction progress tracked via disappearance of ester carbonyl signal at δ 170.5 ppm (¹³C NMR).

  • IR Spectroscopy : Formation of amides confirmed by N–H stretch at ~3300 cm⁻¹ and C=O shift to 1680 cm⁻¹.

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate typically involves multi-step reactions starting from simpler precursors. Key steps may include:

  • Formation of the Piperidine Ring : This step may involve cyclization reactions that create the piperidine structure.
  • Introduction of the Imidazolidine Moiety : This could be achieved through nucleophilic substitutions involving carbonyl groups.
  • Esterification : The final step would involve the formation of the ethyl ester group through reaction with an acid chloride or similar reagent.

The intricate architecture of this compound allows for various modifications, which can lead to derivatives with enhanced biological properties.

Biological Activities

This compound exhibits several promising biological activities:

Antimicrobial Properties

Studies have indicated that compounds with similar structures demonstrate antimicrobial activity. The presence of the imidazolidine and piperidine rings may contribute to interactions with bacterial cell membranes or enzymes, leading to inhibition of growth.

Antitumor Activity

Research has highlighted the potential for compounds containing similar pharmacophores to exhibit antitumor effects. The combination of multiple active sites within this compound may enhance its efficacy against various cancer cell lines.

Neuroprotective Effects

Given its structural features, this compound may also interact with neurological targets, suggesting potential applications in neuroprotection or treatment of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the properties and applications of related compounds:

StudyFindings
Gursoy & Karal (2003)Identified antimicrobial properties in derivatives similar to this compound.
El-Azab et al. (2013)Reported antitumor activity in compounds containing imidazolidine structures.
Godhani et al. (2016)Demonstrated neuroprotective effects in related piperidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (14)

  • Structure: Features a tert-butylphenyl group attached to the 4-oxobutanoate backbone .
  • Key Differences: Substituents: Lacks the piperidine and imidazolidinone rings present in the target compound. Physicochemical Properties: The tert-butyl group increases hydrophobicity (higher logP) compared to the polar imidazolidinone, likely reducing aqueous solubility. Synthesis: Prepared via esterification or Friedel-Crafts acylation, contrasting with the target compound’s cyclization steps for imidazolidinone formation.

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)

  • Structure: Contains a pyridazine ring linked to a phenethylamino-benzoate scaffold .
  • Key Differences: Heterocycles: Pyridazine (a six-membered ring with two adjacent nitrogen atoms) vs. imidazolidinone (five-membered with two carbonyls). Biological Implications: Pyridazines are associated with kinase inhibition or antimicrobial activity, whereas imidazolidinones may target proteases or GABA receptors.

Impurity C(EP): 9-Hydroxyrisperidone

  • Structure : A risperidone derivative with a hydroxy group and a fluorobenzisoxazole-piperidine moiety .
  • Key Differences: Functional Groups: Fluorobenzisoxazole (electron-withdrawing) vs. phenylimidazolidinone (hydrogen-bonding capable).

Ethyl 4-[(6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carbonyl)amino]piperidine-1-carboxylate

  • Structure : Includes a triazolopyrazine ring conjugated to a piperidine-carboxylate .
  • Key Differences: Electron Effects: Triazolopyrazine’s electron-deficient nature may alter binding interactions compared to the electron-rich imidazolidinone.

Biological Activity

Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by an ethyl ester group, a piperidine ring, and an imidazolidine moiety, this compound exhibits a unique structural arrangement that suggests diverse applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉N₃O₅. The presence of multiple functional groups, including carbonyls and esters, enhances its reactivity and potential for biological interactions.

Research indicates that the compound may interact with various biological targets such as enzymes and receptors. Preliminary studies suggest that it could exhibit enzyme inhibition properties, which are critical for its potential therapeutic applications. Molecular docking simulations have been proposed to evaluate binding affinities with specific targets, providing insights into its mechanism of action.

Pharmacological Applications

This compound has potential applications in:

  • Anticancer Research : Its structural characteristics make it a candidate for the development of anticancer agents.
  • Antimicrobial Activity : Similar compounds have shown antibacterial properties; thus, this compound may also demonstrate efficacy against various bacterial strains.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of structurally related compounds. For instance:

  • Antibacterial Activity : A study comparing various derivatives showed that certain imidazolidine-based compounds exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measured at 17 mm and 15 mm respectively .
  • Cytotoxicity : In vitro assays have been conducted to assess cytotoxic effects against cancer cell lines. Preliminary results indicate varying levels of cytotoxicity, suggesting a need for further exploration into dosage and efficacy.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoateDioxoisoindoline structureAnticancer propertiesModifications enhance activity
Benzodioxane DerivativesBenzodioxane moietyAlpha2C antagonismNeuropharmacological potential
6-amino derivativesAmino substitutions on ringsAntibacterial activityEffective against specific strains
Ethyl 3-oxo derivativesVarious functional groupsAntimicrobial and cytotoxic effectsHigh potency against MDR pathogens

Q & A

Q. What in vitro models are suitable for evaluating the compound’s activity in neurological disorders?

  • Methodological Answer : Use SH-SY5Y neuroblastoma cells for Alzheimer’s-related amyloid-beta inhibition assays. For Parkinson’s models, assess dopamine receptor binding affinity via radioligand displacement (e.g., 3H^3H-spiperone). Include positive controls like risperidone for comparative analysis .

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